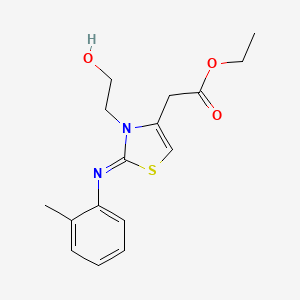
(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(o-tolylimino)-2,3-dihydrothiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(o-tolylimino)-2,3-dihydrothiazol-4-yl)acetate is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-ethyl 2-(3-(2-hydroxyethyl)-2-(o-tolylimino)-2,3-dihydrothiazol-4-yl)acetate is a thiazole derivative that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the o-tolylimino group and the hydroxyethyl substituent contributes to its unique properties. The molecular formula can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₃O₃S
- Molecular Weight: 281.34 g/mol
Antimicrobial Properties
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A recent study highlighted its effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis mediated by caspase activation.
Case Study: MCF-7 Cell Line
In vitro experiments showed:
- IC50 Value: 25 µM
- Effect on Cell Cycle: Induction of G1 phase arrest
- Apoptotic Markers: Increased expression of Bax and decreased expression of Bcl-2
Insecticidal Activity
Another area of interest is the insecticidal activity of this compound. It has been included in formulations aimed at controlling pest populations. Studies have shown that it acts as a neurotoxin in insects, leading to paralysis and death.
| Insect Species | Lethal Concentration (LC50) |
|---|---|
| Drosophila melanogaster | 10 µg/mL |
| Aedes aegypti | 5 µg/mL |
The biological activities exhibited by this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound interacts with lipid membranes, altering permeability.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction: Potential intercalation with DNA has been suggested, leading to inhibition of replication.
Eigenschaften
IUPAC Name |
ethyl 2-[3-(2-hydroxyethyl)-2-(2-methylphenyl)imino-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-21-15(20)10-13-11-22-16(18(13)8-9-19)17-14-7-5-4-6-12(14)2/h4-7,11,19H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVNVKDBQZTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=CC=CC=C2C)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














